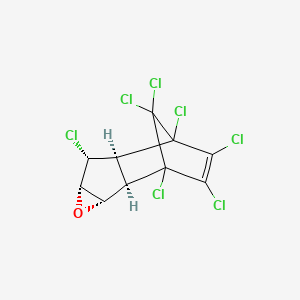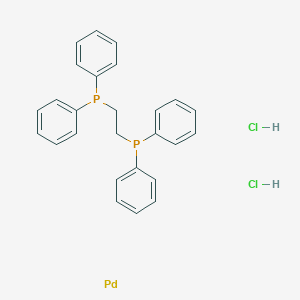
rubidium(1+);tetraphenylboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium(1+);tetraphenylboranuide, also known as rubidium tetraphenylborate, is an organoboron compound with the chemical formula C24H20BRb. It consists of a rubidium cation (Rb+) and a tetraphenylborate anion (B(C6H5)4-). This compound is known for its large anionic structure and is commonly used in various chemical applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rubidium tetraphenylborate can be synthesized through the reaction of rubidium chloride (RbCl) with sodium tetraphenylborate (NaB(C6H5)4) in an aqueous solution. The reaction proceeds as follows:
[ \text{RbCl} + \text{NaB(C6H5)4} \rightarrow \text{RbB(C6H5)4} + \text{NaCl} ]
The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of rubidium tetraphenylborate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is purified through multiple recrystallization steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Rubidium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: The tetraphenylborate anion can participate in substitution reactions where one or more phenyl groups are replaced by other substituents.
Coordination Reactions: The compound can form coordination complexes with various metal ions, enhancing its solubility and stability in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and organometallic compounds. The reactions are typically carried out in organic solvents such as dichloromethane or toluene at room temperature.
Coordination Reactions: Metal salts such as palladium chloride or platinum chloride are used as reagents.
Major Products Formed
Substitution Reactions: The major products are substituted tetraphenylborate derivatives, where one or more phenyl groups are replaced by other functional groups.
Coordination Reactions: The major products are coordination complexes of rubidium tetraphenylborate with various metal ions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Rubidium tetraphenylborate exerts its effects primarily through its anionic component, tetraphenylborate. The tetraphenylborate anion can uncouple oxidative phosphorylation in mitochondria, disrupting the energy transfer reactions. This mechanism is utilized in various biochemical studies to investigate mitochondrial function and energy metabolism .
Comparación Con Compuestos Similares
Rubidium tetraphenylborate is compared with other similar compounds such as:
Sodium tetraphenylborate (NaB(C6H5)4): Similar in structure but contains a sodium cation instead of rubidium.
Potassium tetraphenylborate (KB(C6H5)4): Contains a potassium cation and is used in similar applications as rubidium tetraphenylborate.
Cesium tetraphenylborate (CsB(C6H5)4): Contains a cesium cation and is used in the separation and purification of cesium ions.
Rubidium tetraphenylborate is unique due to the presence of the rubidium cation, which imparts distinct properties such as higher solubility in organic solvents and enhanced stability in coordination complexes .
Propiedades
IUPAC Name |
rubidium(1+);tetraphenylboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.Rb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJLZQVNFRBQQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BRb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4Z)-4-[(2-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B7800232.png)


![11,24-Ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene;11,25-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene](/img/structure/B7800251.png)

